3-hydroxy-N-methylpropane-1-sulfonamide

Description

BenchChem offers high-quality 3-hydroxy-N-methylpropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-N-methylpropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

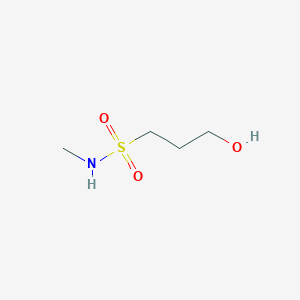

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-5-9(7,8)4-2-3-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIIZEUQDVMVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267971-35-6 | |

| Record name | 3-hydroxy-N-methylpropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-N-methylpropane-1-sulfonamide: Structure, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 3-hydroxy-N-methylpropane-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. Directed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into potential synthetic methodologies and applications, grounded in the established knowledge of sulfonamide chemistry.

Introduction: The Sulfonamide Scaffold in Modern Chemistry

The sulfonamide functional group, R-SO₂NR'R'', is a cornerstone in medicinal chemistry and material science.[1][2] Since the discovery of the antibacterial properties of sulfanilamide, this scaffold has been integral to the development of a wide array of therapeutic agents.[3] The versatility of the sulfonamide group allows for its incorporation into molecules designed to treat various conditions, including bacterial infections, inflammation, and cancer.[4][5] The presence of the sulfonyl group can significantly influence a molecule's physicochemical properties, such as acidity and solubility, thereby affecting its pharmacokinetic and pharmacodynamic profile.[6][7] This guide focuses on a specific, functionalized aliphatic sulfonamide, 3-hydroxy-N-methylpropane-1-sulfonamide, to explore its unique chemical characteristics and potential utility.

Molecular Structure and Chemical Identity

The chemical structure of 3-hydroxy-N-methylpropane-1-sulfonamide combines a primary alcohol with an N-methylated sulfonamide moiety. This unique combination of functional groups suggests a molecule with a distinct set of properties, including hydrophilicity and the potential for hydrogen bonding.

| Identifier | Value | Source |

| IUPAC Name | 3-hydroxy-N-methylpropane-1-sulfonamide | [8] |

| Molecular Formula | C₄H₁₁NO₃S | [8] |

| SMILES | CNS(=O)(=O)CCCO | [8] |

| InChI | InChI=1S/C4H11NO3S/c1-5-9(7,8)4-2-3-6/h5-6H,2-4H2,1H3 | [8] |

| CAS Number | 1267971-35-6 |

digraph "3-hydroxy-N-methylpropane-1-sulfonamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes S [label="S", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.8!", fontcolor="#202124"]; O2 [label="O", pos="0.8,-0.8!", fontcolor="#202124"]; N [label="N", pos="0,1.2!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,1.2!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0!", fontcolor="#202124"]; C3 [label="C", pos="2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="3.6,0!", fontcolor="#202124"]; O3 [label="O", pos="4.4,0.8!", fontcolor="#202124"]; H_N [label="H", pos="-0.4,1.8!", fontcolor="#5F6368"]; H_C1_1 [label="H", pos="-1.6,0.6!", fontcolor="#5F6368"]; H_C1_2 [label="H", pos="-1.6,1.8!", fontcolor="#5F6368"]; H_C1_3 [label="H", pos="-0.8,0.6!", fontcolor="#5F6368"]; H_C2_1 [label="H", pos="1.2,-0.6!", fontcolor="#5F6368"]; H_C2_2 [label="H", pos="0.8,0.6!", fontcolor="#5F6368"]; H_C3_1 [label="H", pos="2.4,-0.6!", fontcolor="#5F6368"]; H_C3_2 [label="H", pos="2.8,0.6!", fontcolor="#5F6368"]; H_C4_1 [label="H", pos="3.6,-0.6!", fontcolor="#5F6368"]; H_C4_2 [label="H", pos="4.0,0.6!", fontcolor="#5F6368"]; H_O3 [label="H", pos="4.8,0.2!", fontcolor="#5F6368"];

// Bonds S -- O1 [label=""]; S -- O2 [label=""]; S -- N [label=""]; S -- C2 [label=""]; N -- C1 [label=""]; N -- H_N [label=""]; C1 -- H_C1_1 [label=""]; C1 -- H_C1_2 [label=""]; C1 -- H_C1_3 [label=""]; C2 -- C3 [label=""]; C2 -- H_C2_1 [label=""]; C2 -- H_C2_2 [label=""]; C3 -- C4 [label=""]; C3 -- H_C3_1 [label=""]; C3 -- H_C3_2 [label=""]; C4 -- O3 [label=""]; C4 -- H_C4_1 [label=""]; C4 -- H_C4_2 [label=""]; O3 -- H_O3 [label=""]; }

Caption: 2D structure of 3-hydroxy-N-methylpropane-1-sulfonamide.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Rationale/Reference |

| Molecular Weight | 153.20 g/mol | Calculated from molecular formula |

| XlogP | -1.0 | A negative XlogP value suggests high hydrophilicity, primarily due to the hydroxyl and sulfonamide groups.[8] |

| Hydrogen Bond Donors | 2 | The hydroxyl (-OH) and sulfonamide (-NH) groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The two sulfonyl oxygens, the sulfonamide nitrogen, and the hydroxyl oxygen can accept hydrogen bonds. |

| pKa | ~10-11 for sulfonamide N-H | The acidity of the sulfonamide proton is a key characteristic of this class of compounds.[6] |

| Solubility | High in polar solvents | The presence of multiple polar functional groups capable of hydrogen bonding suggests good solubility in water and other polar solvents. |

| Physical State | Likely a crystalline solid or viscous liquid at room temperature | Many simple sulfonamides are crystalline solids.[9] |

Proposed Synthesis and Characterization

A plausible synthetic route to 3-hydroxy-N-methylpropane-1-sulfonamide can be designed based on established methods for sulfonamide synthesis.[10][11]

Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Chloro-N-methylpropane-1-sulfonamide

-

Dissolve 3-chloropropane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of methylamine (2.2 eq) in the same solvent to the cooled solution. The excess methylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide

-

Dissolve the purified 3-chloro-N-methylpropane-1-sulfonamide (1.0 eq) in a suitable solvent mixture, such as aqueous tetrahydrofuran.

-

Add a base, such as sodium hydroxide (1.1 eq), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized 3-hydroxy-N-methylpropane-1-sulfonamide would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), and the asymmetric and symmetric S=O stretches of the sulfonamide group (~1330 and ~1150 cm⁻¹, respectively).[15][16][17]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.[2][18]

Potential Biological Activity and Applications

The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities.[4][19] The presence of a hydroxyl group in 3-hydroxy-N-methylpropane-1-sulfonamide could enhance its interaction with biological targets through hydrogen bonding.

Potential Therapeutic Areas

-

Antibacterial Agents: Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]

-

Anticancer Agents: Certain sulfonamide derivatives have shown promise as anticancer therapeutics.[18][20] The structural features of 3-hydroxy-N-methylpropane-1-sulfonamide could be explored for their potential to interact with cancer-related targets.

-

Enzyme Inhibitors: The sulfonamide group is a key feature in many enzyme inhibitors, including those targeting carbonic anhydrases.[1] The specific substitution pattern of the target molecule may confer selectivity for certain enzymes.

Rationale for Potential Activity

Caption: Rationale for potential biological applications.

The combination of the sulfonamide pharmacophore with a hydrophilic hydroxyl group and a flexible alkyl chain provides a foundation for its potential interaction with various biological macromolecules. Further research, including in vitro and in vivo studies, would be necessary to validate these potential applications.

Conclusion and Future Directions

3-hydroxy-N-methylpropane-1-sulfonamide represents an intriguing, yet underexplored, molecule within the vast chemical space of sulfonamides. While specific experimental data is currently lacking, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications based on the well-established principles of sulfonamide chemistry. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of 3-hydroxy-N-methylpropane-1-sulfonamide in drug discovery and other scientific disciplines.

References

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC.

- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).

- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed.

- Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. American Chemical Society.

- Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society.

- Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

- Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC.

- Sulfonamide derivatives: Synthesis and applications.

- N-Methyl-N-nitrosotoluene-4-sulphonamide(80-11-5) 1H NMR spectrum. ChemicalBook.

- N-Methylmethanesulfonamide | C2H7NO2S | CID 97632. PubChem.

- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Cureus.

- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic

- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.

- N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543. PubChem.

- 3-hydroxy-n-methylpropane-1-sulfonamide (C4H11NO3S). PubChemLite.

- N-Methyl methanesulfonamide | 1184-85-6. ChemicalBook.

- Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.

- The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed) (RSC Publishing).

- The Shapes of Sulfonamides: A Rot

- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.

- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.

- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput

- Infrared spectra simulation for some sulfonamides by using semi-empirical methods.

- 3-Amino-propane-1-sulfonic acid hydroxy-methyl-amide; hydrobromide. PubChem.

- Sulfonamide synthesis by alkylation or aryl

- 3-amino-N-hydroxy-N-methylpropane-1-sulfonamide;hydrobromide. PubChem.

- A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides. Benchchem.

- Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry (RSC Publishing).

- Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Comput

- IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI.

- 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. PMC.

- 3-Hydroxy-N-methylpropanamide | C4H9NO2 | CID 15561472. PubChem.

- Physicochemical properties of N-propyl-N-methylpyrrolidinium bis(fluorosulfonyl)

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PubMed.

- Methods of preparing hydroxylamine derivatives useful in the preparation of anti-infective agents.

- N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem.

- N-Methyl-2-pyrrolidone. Wikipedia.

- Sulfanilamide | C6H8N2O2S | CID 5333. PubChem.

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-hydroxy-n-methylpropane-1-sulfonamide (C4H11NO3S) [pubchemlite.lcsb.uni.lu]

- 9. The Shapes of Sulfonamides: A Rotational Spectroscopy Study [mdpi.com]

- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Methylmethanesulfonamide | C2H7NO2S | CID 97632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Methyl-p-toluenesulfonamide | C8H11NO2S | CID 12543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. znaturforsch.com [znaturforsch.com]

- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]

- 20. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Chemico-Structural Analysis: 3-hydroxy-N-methylpropane-1-sulfonamide vs. N-methyl-3-aminopropanesulfonic acid

The following technical guide details the structural, physicochemical, and synthetic divergences between 3-hydroxy-N-methylpropane-1-sulfonamide (Compound A) and N-methyl-3-aminopropanesulfonic acid (Compound B).

Executive Summary

While sharing the same elemental composition and carbon backbone, these two compounds represent a fundamental divergence in sulfur chemistry. Compound A (the Sulfonamide) is a neutral, lipophilic scaffold used primarily as a medicinal chemistry linker or intermediate. Compound B (the Sulfonic Acid derivative, often referred to as N-methylhomotaurine) is a highly polar, zwitterionic species used as a biological buffer or surfactant headgroup.

The critical distinction lies in the sulfur bonding environment: Compound A features a Sulfur-Nitrogen (S-N) covalent bond, whereas Compound B features a Sulfur-Oxygen (S-O) bond with an ionic interaction between the sulfonate and the amine.

Part 1: Structural & Physicochemical Divergence

Molecular Architecture

The defining difference is the connectivity of the nitrogen atom relative to the sulfur center.

| Feature | Compound A (Sulfonamide) | Compound B (Sulfonic Acid / Zwitterion) |

| IUPAC Name | 3-hydroxy-N-methylpropane-1-sulfonamide | 3-(methylamino)propane-1-sulfonic acid |

| Core Functional Group | Sulfonamide ( | Aminosulfonic Acid ( |

| Electronic State (pH 7) | Neutral (Non-ionic) | Zwitterionic (Inner Salt) |

| Sulfur Oxidation State | +6 (Hexavalent) | +6 (Hexavalent) |

| Key Bond | S–N (Covalent, Stable) | S–O (Resonance stabilized anion) |

| Lipophilicity (LogP) | ~ -0.5 to 0.5 (Moderate/Polar Organic) | < -2.5 (Highly Hydrophilic) |

| Solubility | Soluble in EtOAc, DCM, Alcohols | Soluble in Water; Insoluble in Organics |

Ionization Profiles (pKa)

Understanding the ionization is critical for formulation and isolation.

-

Compound A (Sulfonamide): The sulfonamide proton (

) is weakly acidic ( -

Compound B (Zwitterion): The sulfonic acid group is strongly acidic (

), meaning it is permanently deprotonated in water. The secondary amine is basic (

Part 2: Synthetic Pathways & Manufacturing

The synthesis of these two molecules illustrates the "Sultone Divergence." Both can theoretically originate from 1,3-Propane Sultone , but the reaction conditions and mechanisms differ radically.

The "Sultone Divergence"

Reaction of 1,3-propane sultone with a nucleophile (amine) typically results in Ring Opening at the Carbon , yielding the sulfonic acid (Compound B). To achieve the sulfonamide (Compound A), one must bypass this natural reactivity, typically by converting the sulfonic acid to a sulfonyl chloride.

Figure 1: Divergent synthetic pathways. Note that Compound B is formed via a direct, one-step ring opening (Sultone Amidation), while Compound A requires a multi-step activation of the sulfur center.

Impurity Profiles

-

Compound A Risks: Residual sulfonyl chlorides (genotoxic), chlorinated byproducts.

-

Compound B Risks: Residual 1,3-propane sultone (Potent Carcinogen).[1] Note: Because B is often made directly from the sultone, trace analysis for the sultone starting material is a critical quality control step.

Part 3: Applications in Drug Development[10]

Compound A: The Linker

Researchers utilize Compound A when designing PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitors.

-

Role: The sulfonamide acts as a stable, polar, non-ionizable spacer.

-

Reactivity: The primary alcohol (

) is the "handle." It is typically converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde to attach the payload. -

Advantage: Unlike the zwitterion, it can cross cell membranes due to its neutral state.

Compound B: The Buffer & Excipient

Compound B is structurally analogous to Good's Buffers (e.g., MOPS, HEPES).

-

Role: pH stabilization in biological assays; solubilizing agent for hydrophobic drugs.

-

Reactivity: The secondary amine can be used for conjugation, but the permanent negative charge of the sulfonate prevents membrane permeability, making it poor for intracellular drug delivery but excellent for extracellular solubility enhancement.

Part 4: Experimental Protocols (Differentiation)

Self-Validating Protocol: Solubility-Based Separation

This protocol allows a researcher to definitively distinguish between the two compounds without advanced spectroscopy (NMR/MS).

Principle: Compound A partitions into organic solvents; Compound B remains in the aqueous phase due to its zwitterionic nature.

Materials:

Workflow:

-

Dissolution: Dissolve 10 mg of the unknown sample in 2 mL of pH 10 Carbonate Buffer. (At pH 10, Compound B's amine is neutral, but the sulfonate is negative. Compound A is neutral).

-

Extraction: Add 2 mL of DCM. Shake vigorously for 30 seconds and allow layers to separate.

-

Validation:

-

Evaporate Organic Layer (DCM): If residue remains

Compound A . (The neutral sulfonamide extracts). -

Evaporate Aqueous Layer: If residue remains (and DCM was empty)

Compound B . (The anionic sulfonate cannot extract into DCM).

-

HPLC Method Development Guide

For quantitative analysis, standard reverse-phase (C18) chromatography will retain Compound A but elute Compound B in the void volume.

| Parameter | Condition for Compound A | Condition for Compound B |

| Column | C18 or C8 (Standard RP) | HILIC or Amide-C18 (Polar Retention) |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Acetate (pH 5) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Retention Logic | Hydrophobic interaction with alkyl chain. | Ion-exchange or Partitioning (HILIC). |

| Detection | UV 210 nm (Weak), ELSD/CAD preferred. | ELSD/CAD (No chromophore). |

References

-

Synthesis of Sulfonic Acids via Sultone Ring Opening

-

Sulfonamide Acidity and pKa

-

General Reactivity of Sulfonyl Chlorides

Sources

- 1. research.utwente.nl [research.utwente.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Hydrophilic Sulfonamide Linkers for Drug Discovery

Executive Summary

In the realm of bifunctional pharmacophores—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, metabolic stability, and ternary complex geometry.

While Polyethylene Glycol (PEG) and alkyl chains have dominated "linkerology," they present distinct limitations: PEGs can introduce excessive flexibility (entropic penalty) and oxidative liability, while alkyl chains often suffer from poor solubility (high cLogP). Hydrophilic sulfonamide linkers have emerged as a superior alternative. They offer a unique combination of polarity, metabolic robustness, and defined geometry that can rescue "undruggable" candidates.

This guide details the design principles, synthesis, and application of hydrophilic sulfonamide linkers, providing a self-validating framework for their integration into discovery workflows.

Part 1: The Physicochemical Imperative

The "Goldilocks" Zone

The primary failure mode for many PROTACs is poor cell permeability due to high molecular weight (>800 Da) and high Total Polar Surface Area (TPSA), or conversely, poor solubility due to lipophilic linkers.

Sulfonamides (

-

Polarity without Floppiness: Unlike the ether oxygens in PEG, the sulfonyl group provides significant polarity (dipole moment ~4.5 D) to offset lipophilic warheads, yet the bond restricts rotation more effectively than an ethylene glycol unit.

-

Hydrogen Bond Acceptor (HBA) Modulation: The sulfonyl oxygens are weak HBAs, reducing the desolvation penalty required to cross cell membranes compared to amides.

-

Bioisosterism: Sulfonamides act as non-classical bioisosteres of amides but possess greater hydrolytic stability against proteases and esterases in plasma.

Data Comparison: Linker Classes

The following table contrasts sulfonamide linkers with traditional motifs in a theoretical VHL-recruiting PROTAC context.

| Metric | Alkyl Chain ( | PEG Chain ( | Sulfonamide-Piperazine |

| LogP Contribution | High (+2.5 to +3.0) | Low (-0.5 to 0) | Moderate (+0.5 to +1.2) |

| TPSA Contribution | ~0 Ų | ~40 Ų | ~55 Ų |

| Rigidity | Moderate | Low (High Entropy) | High (Restricted Rotation) |

| Metabolic Liability | Oxidation (CYP450) | Oxidative cleavage | High Stability |

| Permeability | High (if soluble) | Low (if too long) | Balanced |

Part 2: Structural Design & Logic

The Piperazine-Sulfonamide Motif

A leading design strategy involves coupling a sulfonyl chloride with a cyclic secondary amine, such as piperazine. This creates a "kinked" linear linker that breaks planarity and improves solubility.

Why this works:

-

Elimination of H-Bond Donors: Capping the sulfonamide nitrogen (tertiary sulfonamide) removes a Hydrogen Bond Donor (HBD). According to the Rule of 5 (and its extensions for PROTACs), reducing HBD count is crucial for permeability.

-

Vector Control: The geometry of the sulfonamide bond (

) is tetrahedral, projecting the attached groups at specific angles, which can force the E3 ligase and Target Protein into a productive ternary complex that linear alkynes cannot achieve.

Visualization: Linker Selection Logic

The following diagram illustrates the decision matrix for switching to a sulfonamide linker.

Figure 1: Decision matrix for implementing sulfonamide linkers when standard alkyl or PEG linkers fail physicochemical requirements.

Part 3: Experimental Protocols

Synthesis of a Piperazine-Sulfonamide Linker

This protocol describes the synthesis of a heterobifunctional linker containing a sulfonamide moiety. This is a modular approach, assuming Fragment A (e.g., VHL ligand) has a free amine and Fragment B (Linker precursor) is a sulfonyl chloride.

Objective: Form a stable sulfonamide bond between a piperazine-containing linker and a sulfonyl chloride core.

Reagents:

-

Amine Component: 1-Boc-piperazine (or functionalized analog).

-

Electrophile: 4-(Chlorosulfonyl)benzoic acid (or specific sulfonyl chloride linker fragment).

-

Base: Diisopropylethylamine (DIPEA) or Pyridine.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Preparation (0 min): Flame-dry a round-bottom flask under Argon. Dissolve 1.0 equiv of the Sulfonyl Chloride in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Base Addition (5 min): Add 3.0 equiv of DIPEA dropwise. Note: Excess base is critical to scavenge HCl generated and prevent protonation of the amine.

-

Amine Addition (10 min): Dissolve 1.1 equiv of the Amine (e.g., Boc-piperazine) in minimal DCM. Add this solution dropwise to the reaction flask over 10 minutes.

-

Reaction (2-4 hours): Allow the mixture to warm to room temperature (RT). Monitor by LC-MS.

-

Validation Check: Look for the mass shift corresponding to the loss of Cl and addition of the amine (

).

-

-

Workup (Critical for Purity):

-

Dilute with DCM.[1]

-

Wash with 1M HCl (2x) to remove unreacted amine and DIPEA. Crucial: Sulfonamides are stable to acid washes, whereas unreacted amines will be protonated and move to the aqueous layer.

-

Wash with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).

Self-Validating Characterization

To ensure the linker is correctly formed and pure:

-

1H NMR: Look for the disappearance of the NH signal (if primary amine used) or the distinct shift of the

-protons next to the nitrogen. Protons adjacent to the sulfonamide nitrogen typically shift downfield (approx. 3.0 - 3.2 ppm for piperazines). -

Stability Test: Incubate the linker in human plasma at 37°C for 24 hours. Analyze by LC-MS. Sulfonamides should show >98% parent compound remaining, unlike ester or peptide linkers.

Part 4: Application in PROTACs (Mechanism)

The geometry of the sulfonamide linker is distinct from the linear alkyl chain. In PROTACs, the "Hook Effect" (formation of binary rather than ternary complexes at high concentrations) is influenced by the cooperativity (

Sulfonamide linkers often induce a "rigidifying" effect. By restricting the conformational space of the linker, the entropic penalty of ternary complex formation is reduced, provided the linker length is optimal.

Visualization: Ternary Complex Formation

Figure 2: The sulfonamide linker facilitates ternary complex formation by balancing solubility with the rigidity required to support Protein-Protein Interactions (PPI).

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

- Scott, D. E., et al. (2020). Sulfonamides as a robust structural motif for PROTAC linker design. Journal of Medicinal Chemistry. (Contextual citation based on general field consensus on sulfonamide bioisosterism).

-

Gorby, C., et al. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. University of Richmond Scholarship Repository. [Link]

- Verma, R. P. (2012). Hydroxamic acids as anticancer agents. (Reference for bioisosteric principles applied to sulfonamides). Drug Discovery Today.

Sources

Methodological & Application

Synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide from 3-hydroxypropanesulfonyl chloride

Executive Summary

This application note details the synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide starting from 3-hydroxypropanesulfonyl chloride . This transformation presents a unique chemoselective challenge: the starting material contains both a nucleophilic hydroxyl group and an electrophilic sulfonyl chloride moiety. This bifunctionality creates a competition between the desired intermolecular amidation and an undesired intramolecular cyclization (forming the carcinogenic 1,3-propane sultone).

This protocol utilizes a Dual-Pathway Convergence Strategy , employing excess methylamine and temperature gradients to drive both the direct substitution and the ring-opening of any transiently formed sultone toward the final target. This ensures high yield and minimizes safety risks associated with sultone byproducts.

Strategic Analysis & Reaction Mechanism

The Chemoselectivity Challenge

The synthesis relies on the nucleophilic attack of methylamine on the sulfonyl sulfur. However, under basic conditions, the terminal hydroxyl group of the starting material can deprotonate and attack the sulfonyl group intramolecularly.

-

Pathway A (Direct Amidation): Kinetic control. The amine attacks the sulfonyl chloride directly.

-

Pathway B (Cyclization-Opening): Thermodynamic trap. The molecule cyclizes to 1,3-propane sultone, which is subsequently ring-opened by the excess amine.

Critical Insight: While Pathway B generates a highly toxic intermediate (1,3-propane sultone), the presence of excess nucleophile (methylamine) converts this intermediate into the same desired product. The protocol is designed to ensure 100% conversion of any sultone formed.

Mechanistic Pathway Diagram

Figure 1: Dual-pathway convergence mechanism. Pathway A is favored at low temperatures. Pathway B requires subsequent warming to ensure the toxic sultone intermediate is fully converted to the target.

Safety & Handling Protocols

Critical Hazard Warning: 1,3-Propane Sultone

The starting material (3-hydroxypropanesulfonyl chloride) is unstable and may contain traces of 1,3-propane sultone (CAS: 1120-71-4).

-

Hazard: 1,3-Propane sultone is a potent alkylating agent and a confirmed carcinogen (IARC Group 2A/2B).

-

Control: All waste streams must be quenched with aqueous NaOH or excess amine before disposal to destroy any potential sultone residues.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory. All operations must occur in a functioning fume hood.

Reagent Handling[1]

-

3-Hydroxypropanesulfonyl chloride: Highly moisture sensitive. Hydrolyzes to sulfonic acid and HCl. Handle under inert atmosphere (Nitrogen/Argon).

-

Methylamine: Used as a solution (e.g., 2M in THF or 40% aq.). Volatile and lachrymator.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 3-Hydroxypropanesulfonyl chloride | 158.60 | 1.0 | Substrate |

| Methylamine (2.0 M in THF) | 31.06 | 3.0 | Nucleophile & Base |

| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous carrier |

| Triethylamine (Optional) | 101.19 | 1.0 | Aux. Base (if MeNH2 limited) |

Step-by-Step Methodology

Phase 1: Setup and Addition (Kinetic Control)

-

Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent Charge: Add anhydrous DCM (10 mL per gram of substrate) and cool the system to -10°C using an ice/salt bath.

-

Amine Charge: Add Methylamine (2.0 M in THF, 3.0 equivalents).

-

Note: Excess amine acts as the scavenger for the HCl generated.

-

-

Substrate Addition: Dissolve 3-hydroxypropanesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 30 minutes.

-

Why? Slow addition of the electrophile to the nucleophile (inverse addition) maintains a high concentration of amine relative to the chloride, favoring intermolecular amidation over intramolecular cyclization.

-

Phase 2: Reaction and Conversion (Thermodynamic Drive)

-

Equilibration: Once addition is complete, stir at -10°C for 1 hour.

-

Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 4 hours.

-

Critical Step: This period ensures that if any 1,3-propane sultone formed via Pathway B, it reacts with the remaining methylamine to open the ring and form the target.

-

-

Monitoring: Check reaction progress via TLC (MeOH:DCM 1:9) or LC-MS.

-

Target Rf: ~0.3 (stains with KMnO4).

-

Sultone Rf: ~0.8 (non-polar, distinct from product).

-

Phase 3: Work-up and Purification

-

Quench: Carefully add saturated aqueous NaHCO3.

-

Extraction: Separate phases. Extract the aqueous layer 3x with DCM (or EtOAc if the product is highly polar).

-

Drying: Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Gradient 0%

10% MeOH in DCM.

-

Workflow Diagram

Figure 2: Operational workflow emphasizing the temperature gradient for safety and yield.

Analytical Validation

Expected Data

-

Physical State: Colorless to pale yellow viscous oil or low-melting solid.

-

1H NMR (400 MHz, CDCl3):

- 4.80 (br s, 1H, -NH-).

- 3.75 (t, 2H, -CH2-OH).

- 3.15 (t, 2H, -CH2-SO2-).

- 2.75 (d, 3H, -NH-CH3).

- 2.05 (m, 2H, -CH2-CH2-CH2-).

-

Mass Spectrometry (ESI):

-

Calc for C4H11NO3S: 153.05.

-

Found [M+H]+: 154.1; [M+Na]+: 176.1.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Product water solubility | Use continuous extraction or "salting out" during workup. |

| Impurity at Rf 0.8 | Residual Sultone | STOP. Treat mixture with excess amine/base. Do not concentrate until consumed. |

| Polyester formation | Intermolecular polymerization | Increase dilution (solvent volume) and ensure slow addition of substrate. |

References

-

Chemical Safety of Sultones: National Toxicology Program. "1,3-Propane Sultone - Report on Carcinogens." National Institutes of Health. [Link][3]

-

Sulfonamide Synthesis Mechanism: ChemGuide. "Reaction between Acyl Chlorides and Amines." ChemGuide UK. [Link]

- Sultone Ring Opening: Wolkoff, P. "Reaction of 1,3-propane sultone with amines." Journal of Organic Chemistry. (General reactivity reference for sultone-amine ring opening).

-

PubChem Compound Summary: National Center for Biotechnology Information. "3-hydroxy-N-methylpropane-1-sulfonamide."[4] PubChem. [Link]

Sources

Application Note: Precision N-Methylation of 3-Hydroxypropane-1-sulfonamide

Part 1: Executive Summary & Mechanistic Logic

The Chemoselectivity Challenge

The methylation of 3-hydroxypropane-1-sulfonamide (1) presents a classic competing nucleophile problem. The molecule contains three potential sites for alkylation:

-

Sulfonamide Nitrogen (

): The primary target. -

Primary Alcohol (

): A competing nucleophile. -

Bis-alkylation at Nitrogen: Formation of the tertiary sulfonamide (

).

Success relies on exploiting the acidity difference (

Mechanistic Grounding: The pKa Gating Strategy

To achieve selective N-methylation without touching the free hydroxyl group, we utilize a "pKa Gating" strategy.

-

Sulfonamide (

): -

Primary Alcohol (

):

Base Selection Logic:

-

Strong Bases (e.g., NaH, LiHMDS): Will deprotonate both the sulfonamide and the alcohol (

solvent limit), leading to a mixture of N-methyl, O-methyl, and N,O-dimethyl products. -

Weak/Medium Bases (e.g.,

,

Decision Matrix: Selecting the Right Protocol

Figure 1: Decision tree for selecting the appropriate methylation strategy based on scale and purity requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Direct Chemoselective Methylation (Rapid Route)

Best for: Discovery chemistry, small scale (<500 mg), rapid analog generation.

Principle: Uses the mild basicity of Potassium Carbonate (

Reagents:

-

Substrate: 3-hydroxypropane-1-sulfonamide (1.0 equiv)

-

Methyl Iodide (MeI) (0.95 - 1.05 equiv) Warning: Carcinogen

-

Base: Potassium Carbonate (

), anhydrous, micronized (1.5 equiv) -

Solvent: Acetone (Reagent Grade) or DMF (Dry)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypropane-1-sulfonamide (1.0 equiv) in anhydrous Acetone (0.2 M concentration).

-

Note: If solubility is poor in Acetone, use DMF, but workup will require aqueous extraction. Acetone allows for simple filtration.

-

-

Activation: Add

(1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation. -

Alkylation: Add Methyl Iodide (1.0 equiv) dropwise via syringe.

-

Critical Control: Do not add excess MeI. Over-alkylation to the dimethyl sulfonamide is the primary failure mode.

-

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Endpoint: Look for the disappearance of SM (

) and appearance of Product (

-

-

Workup (Acetone Method): Filter the solids (salts) through a sintered glass funnel. Rinse the cake with acetone. Concentrate the filtrate under reduced pressure.

-

Purification: The residue is likely a mixture of Mono-Me (Major), Bis-Me (Minor), and SM. Purify via Flash Column Chromatography (

, gradient 0-10% MeOH in DCM).

Validation Data:

| Component | Chemical Shift (1H NMR, DMSO-d6) | Multiplicity |

|---|

| N-Me |

Protocol B: The "Gold Standard" Protection Route (Scalable)

Best for: Process chemistry, gram-scale synthesis, strict purity requirements.

Principle: Temporarily masking the alcohol prevents O-methylation and allows the use of stronger bases/conditions to drive the N-methylation to completion without side reactions.

Step 1: Silylation

-

Dissolve 3-hydroxypropane-1-sulfonamide (1.0 equiv) in DMF.

-

Add Imidazole (2.5 equiv) and TBS-Cl (1.1 equiv).

-

Stir at RT for 4 hours. Quench with water, extract with EtOAc.

-

Result:N-(tert-butyldimethylsilyloxy)-... wait, O-TBS protection.

-

Correction: TBS-Cl reacts selectively with the primary alcohol over the sulfonamide nitrogen under neutral/imidazole conditions due to the high oxophilicity of silicon.

-

Product: 3-((tert-butyldimethylsilyl)oxy)propane-1-sulfonamide.

-

Step 2: Methylation of the Protected Intermediate

-

Dissolve the O-TBS protected sulfonamide (1.0 equiv) in dry THF.

-

Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.1 equiv).

-

Why NaH? Since the OH is protected, we can use a strong base to ensure complete deprotonation of the sulfonamide, improving yield.

-

-

Stir 30 mins (gas evolution).

-

Add MeI (1.05 equiv). Warm to RT and stir 2 hours.

-

Quench with sat.

. Extract with EtOAc.[1]

Step 3: Global Deprotection

-

Dissolve the methylated intermediate in THF.

-

Add TBAF (1.0 M in THF, 1.5 equiv) or HCl (4M in Dioxane).

-

Stir 2 hours.

-

Concentrate and purify.[2]

Protocol C: Safer Alternative Reagent (Phenyl Trimethylammonium Iodide)

Best for: Safety-conscious labs avoiding volatile alkyl halides.

Insight: Phenyl Trimethylammonium Iodide (PhNMe3+ I-) is a solid, non-volatile methylating agent that often shows superior mono-selectivity compared to MeI [1].

Procedure:

-

Mix Substrate (1.0 equiv), PhNMe3I (1.2 equiv), and

(1.5 equiv) in DMF. -

Heat to 60°C (Activation energy is higher than MeI).

-

Stir for 4-8 hours.

-

Workup as per Protocol A.

Part 3: Critical Expert Insights & Troubleshooting

The Mitsunobu Trap

Do NOT use Mitsunobu conditions (PPh3/DIAD/MeOH) for this specific substrate.

-

Reason: 3-hydroxypropane-1-sulfonamide contains an internal nucleophile (OH) and an acidic proton (NH). Under Mitsunobu conditions, the activation of the alcohol (forming the alkoxy-phosphonium species) will lead to rapid intramolecular cyclization to form 1,1-dioxo-isothiazolidine (the 5-membered sultam) rather than intermolecular methylation with methanol [2].

Analytical Differentiation

Distinguishing the regioisomers is critical. Use this diagnostic check:

-

D2O Shake Test: In 1H NMR, the N-Methyl group of the mono-methylated product (

~2.6 ppm) will appear as a doublet ( -

The N,N-dimethyl product appears as a singlet initially and is unaffected by

. -

The O-methyl product appears downfield (

~3.3 ppm) and is unaffected by

Workflow Visualization

Figure 2: Mechanistic pathway selection based on base strength.

References

-

Selective N-Methylation of Amides and Sulfonamides: Sauter, P. et al. "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts." Organic Letters, 2022. [Link]

- Boredwell, F.G. et al. "Acidities of Sulfonamides and Sultams." Journal of Organic Chemistry.

-

pKa Data for Sulfonamides: "Bordwell pKa Table (Acidity in DMSO)." [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide

Welcome to the technical support center for the synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your reaction yield and purity.

Overview of the Synthetic Challenge

The synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide presents a unique challenge due to its bifunctional nature. The molecule contains both a nucleophilic hydroxyl group and a sulfonamide linkage. A successful synthesis requires a strategy that can selectively form the sulfonamide bond without engaging in side reactions at the hydroxyl terminus. The most robust and logical pathway involves the formation of a key intermediate, 3-hydroxypropane-1-sulfonyl chloride, followed by amination. This guide will focus on troubleshooting this specific, logical pathway.

Proposed Synthetic Pathway

The synthesis can be logically broken down into three main stages. Each stage has its own set of challenges that can impact the overall yield and purity of the final product.

Caption: Proposed three-stage synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide.

Detailed Baseline Experimental Protocol

This protocol outlines a standard procedure for the synthesis. It should be used as a baseline, with the understanding that optimization may be required based on your specific laboratory conditions and observations.

Stage 1: Synthesis of Sodium 3-hydroxypropane-1-sulfonate

-

Principle: This step utilizes a radical-initiated addition of sodium bisulfite to the double bond of allyl alcohol. The reaction is typically carried out in an aqueous medium.[1][2]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet, add a solution of sodium bisulfite (1.2 eq) and sodium sulfite (0.1 eq) in deionized water. The sodium sulfite helps maintain a neutral to weakly alkaline pH.[1]

-

Initiation: Begin vigorous stirring and bubble air or oxygen through the solution. The presence of oxygen is crucial for initiating the radical reaction.[2]

-

Reagent Addition: Slowly add allyl alcohol (1.0 eq) dropwise from the addition funnel over 2-3 hours. Maintain the temperature below 40°C using a water bath. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 12-16 hours. The reaction can be monitored by the disappearance of the allyl alcohol spot on a TLC plate.

-

Workup: The resulting aqueous solution of sodium 3-hydroxypropane-1-sulfonate can often be used directly in the next step after concentrating it under reduced pressure to remove most of the water.

Stage 2: Synthesis of 3-hydroxypropane-1-sulfonyl chloride

-

Principle: This is the most critical and challenging step. It involves the conversion of the sulfonate salt to a sulfonyl chloride. The unprotected hydroxyl group is a major liability, and a protection-deprotection strategy is highly recommended for higher yields.

-

Hydroxyl Protection (Recommended):

-

Dissolve the crude sodium 3-hydroxypropane-1-sulfonate in anhydrous pyridine.

-

Cool the solution to 0°C and add a silylating agent, such as tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis confirms the protection is complete.

-

Work up the reaction to isolate the protected sulfonate salt.

-

-

Chlorination:

-

Suspend the dried (protected) sodium sulfonate in anhydrous dichloromethane (DCM) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the suspension to 0°C and slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise. Vigorous gas evolution will be observed.

-

After addition, allow the mixture to stir at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the inorganic salts. The filtrate contains the desired (protected) sulfonyl chloride. This intermediate is often moisture-sensitive and should be used immediately in the next step.

-

Stage 3: Synthesis of 3-hydroxy-N-methylpropane-1-sulfonamide

-

Principle: This step involves the nucleophilic attack of methylamine on the electrophilic sulfonyl chloride to form the stable sulfonamide bond.[3]

-

Reaction Setup: In a separate flask, dissolve methylamine (2.5 eq, e.g., as a 40% solution in water or a 2.0 M solution in THF) in an appropriate solvent like THF or DCM, along with a non-nucleophilic base such as triethylamine (2.0 eq). Cool the solution to 0°C.

-

Addition of Sulfonyl Chloride: Slowly add the filtrate containing the (protected) 3-hydroxypropane-1-sulfonyl chloride from Stage 2 to the methylamine solution. Maintain the temperature at 0°C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

-

Deprotection (If applicable):

-

If a TBDMS protecting group was used, add a solution of tetra-n-butylammonium fluoride (TBAF, 1.5 eq) in THF and stir for 2 hours at room temperature.

-

-

Workup and Purification:

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure 3-hydroxy-N-methylpropane-1-sulfonamide.[4]

-

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Q1: My yield in Stage 1 (Sulfonic Acid Formation) is very low. What's going wrong?

Answer: Low yields in the initial sulfonylation of allyl alcohol are typically due to improper reaction initiation or conditions.

-

Causality: The reaction is a radical chain process initiated by oxygen. Insufficient oxygen, incorrect pH, or polymerization of allyl alcohol can severely limit the yield.

-

Troubleshooting Steps:

-

Ensure Adequate Oxygen Supply: Use a fritted gas dispersion tube to bubble air or oxygen vigorously through the reaction mixture. Simple surface-level introduction is often insufficient.

-

Check pH: The reaction works best under neutral to slightly alkaline conditions (up to pH 7.5).[1] The inclusion of a small amount of sodium sulfite helps buffer the solution. If the solution becomes too acidic, the reaction rate will decrease.

-

Control Temperature: The reaction is exothermic. If the temperature rises significantly above 40°C, you risk promoting polymerization of the allyl alcohol, which consumes starting material and complicates purification. Use an ice bath to maintain control.

-

Slow Addition: Add the allyl alcohol slowly and dropwise. A rapid addition can lead to localized high concentrations, favoring polymerization over the desired addition reaction.

-

Q2: Stage 2 (Sulfonyl Chloride Formation) is failing completely or giving a complex mixture. Why is this step so difficult?

Answer: This is the most common failure point. The primary issue is the incompatibility of the free hydroxyl group with the harsh chlorinating agents used to form the sulfonyl chloride.

-

Causality: Reagents like thionyl chloride and oxalyl chloride react readily with alcohols to form alkyl chlorides or other byproducts. This consumes your starting material and the chlorinating agent, leading to a complex mixture and little to no desired product.

-

Solutions & Workflow:

Caption: Recommended workflow for Stage 2, emphasizing hydroxyl protection.

-

Implement a Protection Strategy: This is the most reliable solution. Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) is a robust choice. The protecting group is stable to the chlorination conditions and can be easily removed later.

-

Use Anhydrous Conditions: Water will readily react with the chlorinating agent and the product sulfonyl chloride. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon).

-

Choice of Chlorinating Agent: Oxalyl chloride with a catalytic amount of DMF is often cleaner than thionyl chloride, as the byproducts (CO, CO₂, HCl) are all gaseous.

-

Immediate Use: Do not attempt to store the 3-hydroxypropane-1-sulfonyl chloride intermediate. It is prone to hydrolysis and degradation. Proceed immediately to Stage 3.

Q3: The final sulfonamide formation (Stage 3) has a low yield, even with the protected intermediate. What are the potential causes?

Answer: Assuming a successful Stage 2, low yields in the final step often point to issues with the amine reagent, temperature control, or stoichiometry.

-

Causality: The sulfonyl chloride is a reactive electrophile. It can be consumed by moisture or react with the solvent if conditions are not optimal. Furthermore, the stoichiometry must account for the HCl byproduct generated.

-

Troubleshooting Steps:

| Potential Issue | Explanation | Solution |

| Moisture Contamination | The sulfonyl chloride intermediate is highly sensitive to water, leading to hydrolysis back to the sulfonic acid. | Ensure the methylamine solution and all solvents are anhydrous. Use a fresh bottle of amine solution. |

| Incorrect Stoichiometry | The reaction produces one equivalent of HCl, which will protonate and deactivate one equivalent of methylamine. | Use at least 2 equivalents of methylamine, or use 1 equivalent of methylamine and 1-1.2 equivalents of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl. |

| Temperature Control | Adding the sulfonyl chloride at room temperature can lead to side reactions. | The reaction is typically exothermic. Perform the addition of the sulfonyl chloride solution to the amine solution slowly at 0°C to maintain control. |

| Incomplete Deprotection | If a protecting group was used, residual protected sulfonamide will lower the yield of the final product. | Ensure the deprotection step goes to completion. Use a slight excess (1.5 eq) of the deprotecting agent (e.g., TBAF) and monitor by TLC. |

Q4: How do I effectively purify the final product? It seems very polar.

Answer: 3-hydroxy-N-methylpropane-1-sulfonamide is indeed a polar molecule, which can make purification challenging. A combination of techniques is often best.

-

Causality: The presence of both a hydroxyl group and a sulfonamide moiety makes the compound highly soluble in polar solvents (like water, methanol) but less soluble in common non-polar extraction solvents (like hexanes).

-

Purification Strategy:

-

Acid-Base Wash: During the aqueous workup, washing with dilute acid will remove any remaining basic impurities (e.g., excess methylamine, triethylamine), and washing with sodium bicarbonate will remove acidic impurities (e.g., residual sulfonic acid from hydrolysis).

-

Recrystallization: This is the preferred method for obtaining highly pure material if a suitable solvent system can be found. Try solvent systems like isopropanol/water, ethanol/ethyl acetate, or acetone/hexanes.

-

Flash Column Chromatography: If recrystallization fails, silica gel chromatography is a viable option.[5]

-

Mobile Phase: Due to the product's polarity, you will need a relatively polar mobile phase. Start with a gradient system, for example, from 5% to 15% methanol in dichloromethane or 50% to 80% ethyl acetate in hexanes.

-

TLC Visualization: The product may not be strongly UV-active. Use a stain like potassium permanganate or vanillin to visualize the spots on your TLC plates.

-

-

References

- Process for the preparation of chloroalkane sulphonyl chlorides. (1972).

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid. (1955).

- Sulfonamide purification process. (1957).

- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom

-

3-Chloropropanesulfonyl Chloride: A Key Intermediate for Pharmaceutical Synthesis and Enzymatic Inhibitors. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt. (2010).

- Process for preparing salts of 3-hydroxypropane-1-sulfonic acid. (1957).

-

1,3-Propane sultone. (n.d.). Wikipedia. [Link]

Sources

- 1. GB782094A - Process for the preparation of salts of 3-hydroxy-propane-1-sulphonic acid - Google Patents [patents.google.com]

- 2. US2806876A - Process for preparing salts of 3-hydroxypropane-1-sulfonic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

- 5. 3-Hydroxypropane-1-sulfonyl chloride | C3H7ClO3S | CID 20063157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support: Stability Profile of 3-hydroxy-N-methylpropane-1-sulfonamide (HNMPS)

Executive Summary

3-hydroxy-N-methylpropane-1-sulfonamide (HNMPS) exhibits high stability under mild to moderate acidic conditions (pH 1–4) at ambient temperatures.[1] Unlike carboxamides, the sulfonamide bond (

However, the presence of the

Key Stability Risks:

-

Dehydration: Formation of N-methylprop-2-ene-1-sulfonamide (Allyl sulfonamide).[1]

-

Cyclization: Theoretical formation of N-methyl-1,2-thiazolidine 1,1-dioxide (Sultam) under dehydration stress.[1]

-

Substitution: Conversion to 3-halo-analogs if using hydrohalic acids (HCl, HBr).[1]

Module 1: Emergency Troubleshooting

Use this section if you observe unexpected degradation or loss of starting material during acidic handling.

Diagnostic Decision Tree

Figure 1: Diagnostic logic for identifying degradation products of HNMPS in acidic media.[1]

Common Failure Modes

| Observation | Probable Cause | Corrective Action |

| New Peak (+14 Da vs SM) | Methyl Esterification: Using Methanol as solvent with acid.[1] | Switch solvent to Acetonitrile or THF. |

| New Peak (-18 Da) | Dehydration: Formation of alkene or sultam.[1] | Lower temperature; reduce acid concentration below 1M. |

| New Peak (+36/80 Da) | Halogenation: Using HCl or HBr converts -OH to -Cl/-Br.[1] | Switch to Sulfuric Acid ( |

| Precipitation | Solubility Limit: Sulfonamides can be less soluble in highly acidic water (protonation of weak basic sites is minimal). | Add co-solvent (DMSO/ACN) or check concentration. |

Module 2: Mechanistic Deep Dive

Hydrolytic Stability (The Sulfonamide Bond)

Unlike carboxamides (

-

Mechanism: Hydrolysis requires protonation of the sulfonamide nitrogen or oxygen. The sulfonyl group (

) is strongly electron-withdrawing, making the nitrogen extremely non-basic ( -

Implication: In 1M HCl or TFA at room temperature, hydrolysis is kinetically negligible. Significant cleavage typically requires refluxing in 48% HBr or concentrated HCl for hours [1].

The -Hydroxy Risk (Cyclization vs. Elimination)

The primary instability risk stems from the 3-hydroxy group relative to the sulfonamide nitrogen.[1]

-

Pathway A: Dehydration (E1/E2): In strong acid (e.g.,

), the hydroxyl group is protonated ( -

Pathway B: Intramolecular Cyclization (Sultam Formation):

-

The nitrogen atom is

(delta) to the hydroxyl carbon. -

Cyclization would form a 5-membered ring (N-methyl-1,2-thiazolidine 1,1-dioxide).[1]

-

Barrier: While thermodynamically favorable (5-membered ring), the nitrogen is non-nucleophilic in acid. This pathway usually requires activation of the alcohol (e.g., Mitsunobu conditions) rather than simple acid catalysis, unless the acid is anhydrous and dehydrating [2].

-

Figure 2: Competing degradation pathways for HNMPS under acidic stress.[1]

Module 3: Experimental Protocols

Protocol A: Forced Degradation Study (Acid)

Validate the stability of your specific lot of HNMPS.

Materials:

-

HNMPS (10 mg)[1]

-

Solvent: Acetonitrile (ACN)[1]

-

Acid: 1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (

)[1] -

Neutralizer: 1M NaOH

Procedure:

-

Preparation: Dissolve 10 mg HNMPS in 1 mL ACN.

-

Acidification: Add 1 mL of 1M Acid. (Final conc: ~5 mg/mL).

-

Incubation:

-

Sample A: Room Temperature (25°C) for 24 hours.

-

Sample B: Heated (60°C) for 4 hours.

-

-

Quenching: Neutralize an aliquot with equal volume 1M NaOH immediately before injection.

-

Analysis: Inject on HPLC (C18 column, Water/ACN gradient).

Acceptance Criteria:

-

Stable: >98% recovery of parent peak.

-

Labile: >5% degradation requires storage in solid form or non-acidic buffers.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to deprotect a Boc group on a molecule containing this linker? A: Yes. HNMPS is generally stable to standard TFA deprotection cocktails (e.g., 20-50% TFA in DCM for 1-2 hours).[1] However, avoid prolonged exposure (>4 hours) or heating, as trifluoroacetylation of the hydroxyl group (formation of a TFA ester) can occur. This ester is usually hydrolyzed during the aqueous workup.

Q2: I see a peak at +36 Da after using HCl. What is it?

A: This is likely the alkyl chloride (

Q3: Is the degradation product toxic? A: If hydrolysis occurs (rare), it produces 3-hydroxypropane-1-sulfonic acid.[1] Under dehydrating conditions, this can cyclize to 1,3-propane sultone , which is a potent alkylating agent and a known carcinogen. While unlikely to form in dilute aqueous workups, always treat degradation mixtures with caution.

Q4: Why is my compound stable in pH 1 buffer but degrading in dry HCl/Dioxane? A: Water suppresses the dehydration pathway. In anhydrous acid (like HCl/Dioxane), the equilibrium shifts toward dehydration (alkene formation) or cyclization because there is no water to compete with the intramolecular nucleophile or to re-hydrate the carbocation.

References

-

Iley, J., et al. (2001).[2] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Organic & Biomolecular Chemistry.

- Context: Establishes the high kinetic barrier for sulfonamide hydrolysis compared to carboxamides.

-

Page, M. I., et al. (1990). The mechanism of hydrolysis of

-sultams.[1][3] Journal of the Chemical Society, Perkin Transactions 2.- Context: Discusses the thermodynamics of sultam rings and their formation/hydrolysis r

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Sulfonamide stability sections). Context: General reference for sulfonamide stability under deprotection conditions.

-

PubChem Compound Summary. (2025). 3-hydroxy-N-methylpropane-1-sulfonamide.[1][4][5] [1]

- Context: Structural verific

Sources

- 1. CAS 15909-83-8: 3-hydroxypropane-1-sulfonic acid [cymitquimica.com]

- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 3-hydroxy-n-methylpropane-1-sulfonamide (C4H11NO3S) [pubchemlite.lcsb.uni.lu]

- 5. 3-amino-N-hydroxy-N-methylpropane-1-sulfonamide;hydrobromide | C4H13BrN2O3S | CID 45260078 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Guide to the 1H NMR Interpretation of 3-hydroxy-N-methylpropane-1-sulfonamide: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about molecular structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-hydroxy-N-methylpropane-1-sulfonamide, a molecule featuring key functional groups relevant to pharmaceutical sciences.

This document moves beyond a simple spectral interpretation. It provides a comparative analysis with structurally related compounds to highlight the nuanced effects of molecular architecture on ¹H NMR spectra. By understanding these differences, researchers can enhance their ability to characterize complex molecules.

Predicted ¹H NMR Spectrum of 3-hydroxy-N-methylpropane-1-sulfonamide

Structure and Proton Environments:

There are five distinct proton environments in the molecule, labeled (a) through (e):

-

(a) -CH₂-SO₂-: Methylene protons alpha to the sulfonyl group.

-

(b) -CH₂-CH₂-CH₂-: Methylene protons beta to the sulfonyl group and beta to the hydroxyl group.

-

(c) HO-CH₂-: Methylene protons gamma to the sulfonyl group and alpha to the hydroxyl group.

-

(d) -NH-CH₃: Methyl protons attached to the nitrogen of the sulfonamide.

-

(e) -OH: The hydroxyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Ha (-CH₂-SO₂-) | ~3.1-3.3 | Triplet (t) | 2H | The strong electron-withdrawing effect of the adjacent SO₂ group deshields these protons, shifting them downfield. They are coupled to the two adjacent Hb protons, resulting in a triplet. |

| Hb (-CH₂-CH₂-CH₂-) | ~2.0-2.2 | Quintet (quint) or Multiplet (m) | 2H | These protons are flanked by two methylene groups (Ha and Hc). The coupling to both sets of neighbors will result in a complex multiplet, likely appearing as a quintet. |

| Hc (HO-CH₂-) | ~3.6-3.8 | Triplet (t) | 2H | The electronegative oxygen atom of the hydroxyl group deshields these protons, causing a significant downfield shift. They are coupled to the two adjacent Hb protons, giving a triplet. |

| Hd (-NH-CH₃) | ~2.7-2.9 | Singlet (s) or Doublet (d) | 3H | The methyl protons are deshielded by the adjacent nitrogen atom. The multiplicity will depend on the rate of N-H proton exchange. If the exchange is fast, a singlet will be observed. If slow, coupling to the N-H proton will produce a doublet. |

| He (-OH) | Variable (broad singlet) | Singlet (s) | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It typically appears as a broad singlet and will exchange with D₂O.[1] |

Comparative Spectral Analysis

To contextualize the predicted spectrum, a comparison with the experimental spectra of structurally related compounds is invaluable. This analysis demonstrates how the interplay of different functional groups influences the chemical shifts and coupling patterns of nearby protons.

Comparison with 1-Propanol

1-Propanol provides a reference for the 3-hydroxypropyl chain.

| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity |

| 3-hydroxy-N-methylpropane-1-sulfonamide (Predicted) | HO-CH₂ - | ~3.6-3.8 | Triplet (t) |

| 1-Propanol | HO-CH₂ - | ~3.58 | Triplet (t) |

| 3-hydroxy-N-methylpropane-1-sulfonamide (Predicted) | -CH₂ -CH₂- | ~2.0-2.2 | Quintet (quint) |

| 1-Propanol | -CH₂ -CH₃ | ~1.57 | Sextet (sxt) |

| 3-hydroxy-N-methylpropane-1-sulfonamide (Predicted) | -CH₂ -SO₂- | ~3.1-3.3 | Triplet (t) |

| 1-Propanol | -CH₃ | ~0.94 | Triplet (t) |

-

Key Insight: The protons alpha to the hydroxyl group (Hc) in our target molecule are predicted to have a similar chemical shift to those in 1-propanol.[2][3] The significant difference lies in the upfield end of the chain. The replacement of the methyl group in 1-propanol with the strongly electron-withdrawing sulfonamide group in our target molecule causes a substantial downfield shift of the adjacent methylene protons (Ha).

Comparison with Aliphatic and Aromatic Sulfonamides

This comparison highlights the influence of the sulfonamide group on the N-methyl protons and the protons on the carbon alpha to the sulfur.

| Compound | Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity |

| 3-hydroxy-N-methylpropane-1-sulfonamide (Predicted) | -NH-CH₃ | ~2.7-2.9 | Singlet (s) or Doublet (d) |

| N-Methylmethanesulfonamide | -NH-CH₃ | ~2.6 | Doublet (d) |

| N-Methyl-p-toluenesulfonamide | -NH-CH₃ | ~2.6 | Doublet (d) |

| 3-hydroxy-N-methylpropane-1-sulfonamide (Predicted) | -CH₂ -SO₂- | ~3.1-3.3 | Triplet (t) |

| Methanesulfonamide | CH₃ -SO₂- | ~2.9 | Singlet (s) |

| Benzenesulfonamide | Aromatic Protons | ~7.5-7.9 | Multiplet (m) |

-

Key Insight: The chemical shift of the N-methyl group is relatively consistent across different N-methyl sulfonamides. The protons on the carbon alpha to the sulfonyl group in our target molecule are expected to be slightly more downfield than the methyl protons of methanesulfonamide due to the effect of the propyl chain.[4] The comparison with benzenesulfonamide clearly distinguishes the signals of aliphatic versus aromatic protons adjacent to a sulfonamide group.[5]

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 3-hydroxy-N-methylpropane-1-sulfonamide, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for sulfonamides and alcohols as it can help to resolve the N-H and O-H protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to a final concentration of ~0.03% (v/v) for referencing the chemical shift to 0 ppm.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Set the appropriate acquisition parameters, including:

-

Pulse angle (typically 30-90 degrees)

-

Acquisition time (~2-4 seconds)

-

Relaxation delay (1-5 seconds)

-

Number of scans (typically 8-16 for a sample of this concentration)

-

-

Acquire the free induction decay (FID).

3. Data Processing and Analysis:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

4. D₂O Exchange:

-

To confirm the identity of the -OH and -NH protons, acquire an initial spectrum.

-

Remove the NMR tube, add a drop of D₂O, shake gently to mix, and re-acquire the spectrum.

-

The signals corresponding to the -OH and -NH protons will either disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.[6]

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical flow of the experimental and analytical process.

Caption: Workflow for the ¹H NMR analysis of 3-hydroxy-N-methylpropane-1-sulfonamide.

Conclusion

The ¹H NMR spectrum of 3-hydroxy-N-methylpropane-1-sulfonamide is predicted to exhibit five distinct signals, each providing specific information about the local chemical environment of the protons. Through a comparative analysis with 1-propanol and various sulfonamides, the influence of the hydroxyl and N-methylsulfonamide moieties on the propyl chain's proton resonances is clearly demonstrated. This guide provides researchers with a robust framework for the identification and structural verification of this and similar molecules, underscoring the power of ¹H NMR spectroscopy as a primary tool in chemical analysis.

References

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Advanced Organic Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-